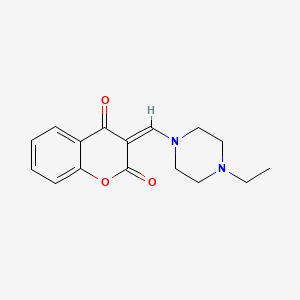![molecular formula C24H25FN2O2S B12157417 N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide](/img/structure/B12157417.png)
N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide typically involves multiple steps. One common method includes the reaction of 3-fluorophenylmorpholine with a thienyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as n-butyllithium in a solvent like hexane . The intermediate products are then further reacted with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated benzamide .
Scientific Research Applications
N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
- **3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
Uniqueness
N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide stands out due to its unique combination of a fluorophenyl group, morpholine ring, and thienyl group. This structural arrangement imparts specific electronic and steric properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C24H25FN2O2S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H25FN2O2S/c1-16-17(2)30-24(26-23(28)18-7-4-3-5-8-18)21(16)22(27-11-13-29-14-12-27)19-9-6-10-20(25)15-19/h3-10,15,22H,11-14H2,1-2H3,(H,26,28) |
InChI Key |
JPGZWKQCLCOLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=CC=C2)F)N3CCOCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate](/img/structure/B12157334.png)
![methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B12157335.png)
![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157340.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12157343.png)
![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12157359.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12157378.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157386.png)
![methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12157395.png)


![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12157413.png)
